5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4(3H)-one

Lipophilicity Drug-likeness Pharmacokinetics

5-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4(3H)-one (CAS 1215535-02-6) is a heterocyclic small molecule (C12H8N4O2, MW 240.22 g/mol) that integrates a pyrimidin-4(3H)-one core with a 3-phenyl-1,2,4-oxadiazole substituent at the C5 position. This compound belongs to the 1,2,4-oxadiazole-pyrimidinone hybrid class, a privileged scaffold in medicinal chemistry actively investigated for anti-inflammatory, anticancer, and antimicrobial applications.

Molecular Formula C12H8N4O2
Molecular Weight 240.222
CAS No. 1215535-02-6
Cat. No. B2412168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4(3H)-one
CAS1215535-02-6
Molecular FormulaC12H8N4O2
Molecular Weight240.222
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NOC(=N2)C3=CN=CNC3=O
InChIInChI=1S/C12H8N4O2/c17-11-9(6-13-7-14-11)12-15-10(16-18-12)8-4-2-1-3-5-8/h1-7H,(H,13,14,17)
InChIKeyCQACMDAQWTVDMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4(3H)-one (CAS 1215535-02-6): Structural Baseline and Compound Class Identification for Scientific Procurement


5-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4(3H)-one (CAS 1215535-02-6) is a heterocyclic small molecule (C12H8N4O2, MW 240.22 g/mol) that integrates a pyrimidin-4(3H)-one core with a 3-phenyl-1,2,4-oxadiazole substituent at the C5 position [1]. This compound belongs to the 1,2,4-oxadiazole-pyrimidinone hybrid class, a privileged scaffold in medicinal chemistry actively investigated for anti-inflammatory, anticancer, and antimicrobial applications [2]. It is commercially catalogued as a high-throughput screening (HTS) compound (AKSci HTS007568, >90% purity) and is also available at ≥97% purity from ISO-certified manufacturers such as MolCore and Leyan (98%), making it accessible for pharmaceutical lead discovery and chemical biology probe development [1].

Why Generic Substitution Fails: Critical Physicochemical and Structural Differentiation of 5-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4(3H)-one from In-Class Analogs


Within the oxadiazole-pyrimidinone family, the identity of the 3-substituent on the oxadiazole ring acts as a decisive molecular switch controlling lipophilicity, target engagement potential, and synthetic scalability. The phenyl congener at this position (the target compound) occupies a distinctly differentiated property space compared to its closest commercially available analogs: the 3-methyl analog (CAS 1215565-05-1, XLogP3 = -0.4) and the 3-(4-chlorophenyl) analog. The phenyl group imparts an XLogP3 of 0.8—a 1.2 log unit increase in calculated lipophilicity versus the methyl analog—while simultaneously avoiding the elevated molecular weight, metabolic liability, and potential toxicity risks associated with halogenated aryl substituents [1]. Subtle variations in this single substituent have been shown across the 1,2,4-oxadiazole class to profoundly reorder target selectivity profiles (e.g., FLAP vs. COX-2 inhibition), making unvalidated generic substitution a material risk in lead optimization and pharmacological profiling workflows [2].

Product-Specific Quantitative Evidence Guide: Verifiable Differentiation Dimensions for 5-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4(3H)-one Procurement Decisions


Lipophilicity Tuning: Measured LogP Differentiation from the 3-Methyl Analog Dictates Membrane Permeability and Pharmacokinetic Profile

The calculated octanol-water partition coefficient (XLogP3-AA) for the target compound is 0.8, compared to -0.4 for the 3-methyl analog (CAS 1215565-05-1), yielding a differential of +1.2 log units [1]. This places the phenyl-substituted compound within the optimal lipophilicity range for oral bioavailability (LogP 0–3), whereas the methyl analog falls outside the typically preferred lower boundary. This difference directly impacts predicted passive membrane permeability, plasma protein binding, and the promiscuity risk profile in biochemical screening [2].

Lipophilicity Drug-likeness Pharmacokinetics

Commercial Purity Differentiation: Availability at ≥97% Purity with ISO-Certified Quality Systems Versus Screening-Grade Alternates

The target compound is commercially available at NLT 97% purity from MolCore under ISO-certified quality systems, and at 98% purity from Leyan, compared to >90% for the basic HTS-grade supply (AKSci HTS007568) and >95% for the 3-methyl analog (Key Organics) [1]. The 3-(thienyl) analog is supplied at 95% purity (AKSci HTS009068). For quantitative structure-activity relationship (QSAR) modeling, repeat dose-response pharmacology, and biophysical assays (e.g., SPR, ITC), the ≥97% grade provides a verifiable quality benchmark that the >90% or 95% grades cannot match, reducing the confounding influence of impurities on EC50/IC50 determinations [2].

Purity Quality Assurance ISO Certification

Molecular Complexity Advantage: Heavy Atom Count and Rotatable Bond Differentiation from the 3-Methyl Scaffold Enable Superior Fragment Growth and SAR Exploration

The target compound possesses a heavy atom count of 18 and 2 rotatable bonds, compared to 13 heavy atoms and 1 rotatable bond for the 3-methyl analog (CID 136219667) [1]. The additional five heavy atoms correspond to the phenyl ring, which provides a critical hydrophobic vector for probing lipophilic sub-pockets in target binding sites, while the additional rotatable bond enables conformational adaptation without introducing excessive entropic penalty. In fragment-based drug discovery (FBDD), this increment in structural complexity from a 'fragment-like' scaffold (methyl analog, MW 178) to a 'lead-like' scaffold (phenyl analog, MW 240) represents a 35% increase in molecular weight within the same core chemotype, enabling more informative SAR exploration [2].

Molecular Complexity Fragment-Based Drug Discovery Structure-Activity Relationship

Target Class Precedent: 1,2,4-Oxadiazole-Containing Pyrimidinones as FLAP and COX-2 Inhibitor Scaffolds with Validated Anti-Inflammatory Potential

The 1,2,4-oxadiazole-pyrimidinone chemotype has been independently validated in multiple drug discovery programs targeting the eicosanoid biosynthesis pathway. Structurally related 1,2,4-oxadiazoles have demonstrated IC50 values in the low micromolar range as 5-lipoxygenase-activating protein (FLAP) antagonists, while oxadiazolyl-pyrimidinyl linked antipyrine derivatives have shown selective COX-2 inhibition with selectivity indices benchmarked against celecoxib [1][2]. The target compound, bearing the 3-phenyl substitution pattern, maps onto the key pharmacophoric elements identified in these studies: the oxadiazole ring acts as a hydrogen bond acceptor, while the phenyl ring engages in π-stacking or hydrophobic interactions with conserved aromatic residues in the FLAP/COX-2 binding pockets.

Anti-Inflammatory FLAP COX-2 Eicosanoid Pathway

Synthetic Tractability: Metal-Free Tandem Synthesis Enables Scalable and Environmentally Benign Access to the 1,2,4-Oxadiazole-Pyrimidinone Scaffold

A metal-free tandem approach has been published for the preparation of structurally diverse 1,2,4-oxadiazoles and 2,6-disubstituted pyrimidin-4-ones via carboxamidation of amidines with aryl carboxylic acids and aryl propargylic acids under single-pot conditions [1]. The target compound's retrosynthetic disconnection can be mapped onto this methodology: the pyrimidin-4(3H)-one core and 3-phenyl-1,2,4-oxadiazole moiety can be constructed without transition-metal catalysts, avoiding residual metal contamination that would compromise biological assay integrity or require costly purification for in vivo studies. This contrasts with alternative oxadiazole synthetic routes requiring palladium or copper catalysis, which introduce catalyst residues that can interfere with enzyme inhibition or cellular assay readouts [2].

Green Chemistry Metal-Free Synthesis Scalability

Topological Polar Surface Area Consistency with Favorable Oral Bioavailability Predictions Across the Analog Series

Both the target compound and its 3-methyl analog share an identical computed Topological Polar Surface Area (TPSA) of 80.4 Ų, which falls comfortably below the 140 Ų threshold associated with favorable oral bioavailability per Veber's rules [1][2]. However, when TPSA is considered jointly with the LogP differential (0.8 vs. -0.4), the target compound achieves a more balanced ADME profile: adequate passive permeability (LogP > 0) without sacrificing the TPSA-driven solubility advantage conferred by the pyrimidinone ring system. The 3-methyl analog, despite identical TPSA, suffers from excessive hydrophilicity (LogP -0.4) that may hinder membrane transit, while the 3-(4-chlorophenyl) variant would be expected to exceed LogP 2.5, approaching the upper boundary of drug-like lipophilicity [3].

Oral Bioavailability Veber Rules ADME

Best-Fit Research and Industrial Application Scenarios for 5-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4(3H)-one Based on Verified Differentiation Evidence


Hit-to-Lead Optimization in Anti-Inflammatory Drug Discovery Targeting the Eicosanoid Pathway

This compound is best deployed as a starting point for hit-to-lead chemistry in FLAP or COX-2 inhibitor programs. The 1,2,4-oxadiazole-pyrimidinone scaffold has demonstrated validated target engagement in the eicosanoid biosynthesis pathway, with close analogs achieving IC50 values in the low micromolar range against FLAP and selective COX-2 inhibition [1][2]. The phenyl substitution pattern on the target compound maps onto the optimal pharmacophore identified in class-level SAR studies, while its balanced LogP of 0.8 and TPSA of 80.4 Ų predict favorable oral bioavailability that supports progression to in vivo efficacy models [3].

Fragment-to-Lead Expansion Campaigns Requiring a Pre-Validated, Growth-Enabled Core Scaffold

The target compound's 18 heavy atoms and MW of 240 g/mol position it at the fragment-to-lead interface, making it suitable as an advanced starting point for fragment-based drug discovery. With a heavy atom count 38% higher than the 3-methyl fragment analog (13 heavy atoms, MW 178), it provides an additional phenyl vector for probing lipophilic sub-pockets without requiring de novo core synthesis [1]. The metal-free synthetic methodology applicable to this scaffold class ensures that analog libraries can be generated without transition-metal contamination, preserving assay integrity [2].

Biophysical Assay Cascade Requiring High-Purity, ISO-Certified Compound Supply

For surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or crystallography studies where impurity-driven artifacts can confound binding constant determination, the target compound's availability at ≥97% purity (MolCore, ISO-certified; Leyan, 98%) directly addresses this requirement [1]. This contrasts with the >95% or 95% purity specifications of closest commercial analogs, where a 2–3% impurity content can introduce false positives or shift measured KD/IC50 values in sensitive biophysical readouts [2].

Computational Chemistry and QSAR Model Building Requiring Consistent, Well-Characterized Physicochemical Input Data

The target compound's fully characterized set of computed descriptors (XLogP3 = 0.8, TPSA = 80.4 Ų, HBD = 1, HBA = 5, rotatable bonds = 2) provides a reliable data point for QSAR model training and validation [1]. The quantified 1.2 log unit lipophilicity differential from the 3-methyl analog enables modelers to probe the influence of phenyl vs. methyl substitution on predicted activity within a congeneric series, supporting more accurate in silico potency predictions [2].

Quote Request

Request a Quote for 5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.